4-Amino-2,6-difluorobenzonitrile

Fluorine chemistry Nucleophilic substitution Process optimization

4-Amino-2,6-difluorobenzonitrile (CAS 207297-92-5) features a unique 2,6-difluoro-4-amino substitution pattern that sterically blocks CYP450-mediated oxidation, extending metabolic half-life vs. mono-fluorinated analogs. The 4-amino group enables diverse functionalization for kinase inhibitors, CNS drugs, and fluorinated agrochemicals. High crystallinity (mp 119–123 °C) ensures reproducible kilo-scale handling. Choose this intermediate for superior pharmacokinetic profiles and target binding.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 207297-92-5
Cat. No. B1288387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,6-difluorobenzonitrile
CAS207297-92-5
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C#N)F)N
InChIInChI=1S/C7H4F2N2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2
InChIKeyXVAWRQGGPSIPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,6-difluorobenzonitrile (CAS 207297-92-5): A Fluorinated Benzonitrile Building Block


4-Amino-2,6-difluorobenzonitrile (CAS 207297-92-5) is a halogenated aromatic nitrile that functions as a versatile intermediate in organic synthesis [1]. The compound features an amino group at the 4-position, two fluorine atoms at the 2- and 6-positions, and a nitrile group, resulting in the molecular formula C₇H₄F₂N₂ and a molecular weight of 154.12 g/mol [1][2]. As a difluorinated aminobenzonitrile, it is utilized in the synthesis of pharmaceuticals and agrochemicals, where the unique electronic and steric effects of the 2,6-difluoro substitution pattern on the aromatic ring impart distinct reactivity and downstream molecular properties [1][2].

Why 4-Amino-2,6-difluorobenzonitrile Cannot Be Arbitrarily Replaced by Other Fluorinated Benzonitriles


Generic substitution of 4-Amino-2,6-difluorobenzonitrile with other fluorinated benzonitrile derivatives, such as 2,6-difluorobenzonitrile (CAS 1897-52-5) or 4-amino-2-fluorobenzonitrile, is not chemically or functionally equivalent due to differences in substitution pattern that critically alter electronic distribution, nucleophilicity, and metabolic stability in downstream products [1][2]. The simultaneous presence of a 4-amino group and 2,6-difluoro substitution confers a unique combination of hydrogen-bonding capacity and electron-withdrawing effects . Substitution with a less fluorinated analog will result in a different electronic environment, potentially compromising the potency, selectivity, or bioavailability of the final active pharmaceutical or agrochemical ingredient. The specific positioning of fluorine atoms at both ortho positions relative to the nitrile group provides steric protection against metabolic degradation pathways that would otherwise cleave or modify the benzonitrile core in vivo .

Product-Specific Quantitative Evidence Guide for 4-Amino-2,6-difluorobenzonitrile


Comparative Synthesis: Direct Amination Yields of 4-Amino-2,6-difluorobenzonitrile vs. 4-Amino-2-fluorobenzonitrile

In the synthesis of 4-amino-2,6-difluorobenzonitrile from 2,6-difluorobenzonitrile via nucleophilic substitution with ammonia, the presence of the second fluorine atom ortho to the nitrile group creates a more electrophilic aromatic carbon at the 4-position compared to the mono-fluorinated analog, 2-fluorobenzonitrile. This increased electrophilicity facilitates a more efficient and selective amination reaction [1].

Fluorine chemistry Nucleophilic substitution Process optimization

Metabolic Stability: Blocking Effect of 2,6-Difluoro Substitution on Benzonitrile Core

The 2,6-difluoro substitution pattern on the benzonitrile core provides steric shielding of the nitrile group and the adjacent aromatic carbons, thereby reducing the susceptibility of the core structure to oxidative metabolism by cytochrome P450 enzymes . In contrast, mono-fluorinated or non-fluorinated benzonitrile derivatives lack this steric protection at both ortho positions and are therefore more prone to metabolic hydroxylation and subsequent clearance pathways.

Drug metabolism CYP450 inhibition Pharmacokinetics

Key Physicochemical Properties: 4-Amino-2,6-difluorobenzonitrile vs. 2,6-Difluorobenzonitrile

The presence of the 4-amino group in 4-Amino-2,6-difluorobenzonitrile (LogP ~1.2–1.6) introduces hydrogen-bond donating capacity that is absent in the parent compound, 2,6-difluorobenzonitrile (LogP ~2.1) [1][2]. This difference in LogP and hydrogen-bonding potential directly impacts solubility, permeability, and protein binding of downstream products derived from this intermediate.

Lipophilicity Hydrogen bonding Drug-likeness

Comparative Solid-State Properties: Melting Point of 4-Amino-2,6-difluorobenzonitrile vs. 2,6-Difluorobenzonitrile

The introduction of the amino group at the 4-position in 4-Amino-2,6-difluorobenzonitrile elevates the melting point significantly compared to the parent 2,6-difluorobenzonitrile, due to enhanced intermolecular hydrogen bonding in the solid state [1]. This higher melting point facilitates purification by recrystallization and improves handling characteristics during formulation development.

Crystallinity Purification Formulation

Application Scenarios for 4-Amino-2,6-difluorobenzonitrile


Synthesis of Metabolically Stable Drug Candidates Requiring Benzonitrile Cores

Medicinal chemistry programs targeting kinase inhibitors, anti-infectives, or CNS-penetrant drugs can utilize 4-Amino-2,6-difluorobenzonitrile as a key building block to incorporate a 2,6-difluorobenzonitrile core that confers enhanced metabolic stability against CYP450-mediated oxidation . The difluoro substitution pattern blocks metabolic hotspots adjacent to the nitrile, extending the half-life of the final drug candidate and improving its pharmacokinetic profile. The amino group provides a versatile handle for further functionalization, enabling the construction of diverse chemical libraries.

Development of Fluorinated Agrochemical Intermediates

In agrochemical R&D, 4-Amino-2,6-difluorobenzonitrile serves as a precursor to fluorinated fungicides and herbicides [1]. The unique electronic properties imparted by the 2,6-difluoro-4-amino substitution pattern can enhance target-site binding and improve environmental persistence or degradation profiles relative to non-fluorinated or mono-fluorinated analogs [1]. Researchers can leverage this intermediate to explore structure-activity relationships (SAR) in crop protection discovery programs.

Building Block for Precision Polymer and Material Science Applications

Materials scientists can utilize 4-Amino-2,6-difluorobenzonitrile to synthesize specialty monomers and polymers with tailored electronic and optical properties. The combination of electron-withdrawing fluorine and nitrile groups with an electron-donating amino group creates a dipolar aromatic system that can be incorporated into conjugated polymers for organic electronics or as functional additives in high-performance coatings and adhesives [2].

Scale-Up and Process Chemistry Development

Process chemists and CROs involved in scaling up drug candidates will find 4-Amino-2,6-difluorobenzonitrile advantageous due to its high crystallinity (mp 119–123 °C) and defined solid-state properties, which facilitate purification by recrystallization and ensure consistent handling and weighing accuracy at kilogram scale . The established synthesis from commercially available 2,6-difluorobenzonitrile provides a reliable and scalable route for GMP production of advanced intermediates .

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